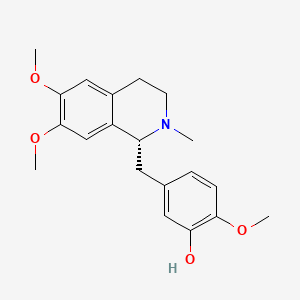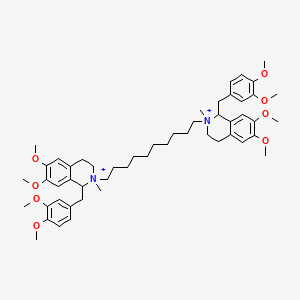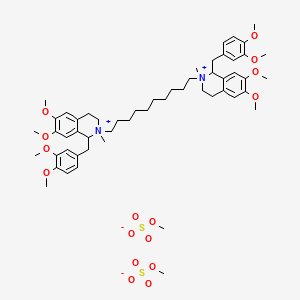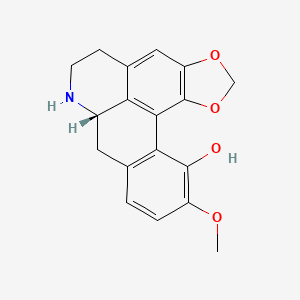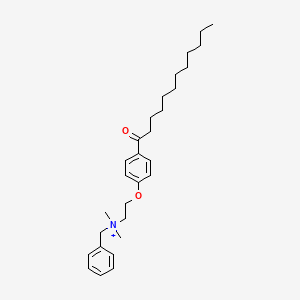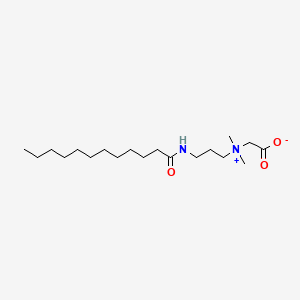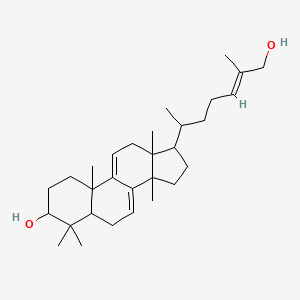
ガノデロールB
概要
説明
ガノデロールBは、霊芝またはレイシとして一般的に知られる薬用キノコである霊芝の菌体から単離されたトリテルペノイド化合物です。この化合物は、霊芝種に見られる生物活性トリテルペンのより大きなグループの一部であり、これらの種は伝統医学においてさまざまな健康上の利点のために使用されてきました。 This compoundは、抗アンドロゲン、抗炎症、α-グルコシダーゼ阻害活性を含む潜在的な薬理学的特性により、科学的な関心を集めています .
科学的研究の応用
Chemistry: Used as a model compound for studying triterpenoid synthesis and modification.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, cancer, and inflammation.
作用機序
ガノデロールBは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗アンドロゲン活性: アンドロゲンがその受容体に結合するのを阻害することにより、アンドロゲン効果を軽減します。
α-グルコシダーゼ阻害: 炭水化物の消化に関与する酵素であるα-グルコシダーゼを阻害し、血糖値の低下につながります。
類似化合物の比較
This compoundは、その特定の構造と生物活性により、トリテルペノイドの中で独特です。類似の化合物には、次のようなものがあります。
ガノデロールA: 霊芝から得られる別のトリテルペノイドであり、類似したものの異なる生物活性を示します。
ガノデル酸: 構造と薬理学的特性が異なるトリテルペノイドのグループです。
ガノデルマノントリオール: 抗炎症作用と抗酸化作用が注目されているトリテルペノイドです
This compoundは、強力なα-グルコシダーゼ阻害活性と抗アンドロゲン効果により注目されており、さらなる研究と潜在的な治療用途のための貴重な化合物となっています .
生化学分析
Biochemical Properties
Ganoderol B plays a crucial role in various biochemical reactions. It is a potent inhibitor of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. By inhibiting this enzyme, ganoderol B can help manage blood sugar levels in individuals with diabetes mellitus type 2 . Additionally, ganoderol B interacts with the androgen receptor, inhibiting the binding of dihydrotestosterone and reducing the activity of the receptor . This interaction is significant in the context of prostate cancer, where androgen receptor signaling plays a critical role in disease progression.
Cellular Effects
Ganoderol B exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of LNCaP prostate cancer cells by binding to the androgen receptor . Furthermore, ganoderol B influences cell signaling pathways, such as the AKT pathway, which is involved in glycogen synthesis . This compound also affects gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, ganoderol B exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its activity and preventing the binding of dihydrotestosterone . Additionally, ganoderol B inhibits the enzyme α-glucosidase, reducing the digestion of carbohydrates and helping to manage blood sugar levels . These interactions highlight the compound’s potential in treating conditions such as diabetes and prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganoderol B have been observed to change over time. Studies have shown that ganoderol B is relatively stable and does not degrade quickly . Long-term exposure to ganoderol B in vitro has demonstrated sustained inhibition of α-glucosidase activity and androgen receptor signaling . These findings suggest that ganoderol B can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of ganoderol B vary with different dosages in animal models. At lower doses, ganoderol B has been shown to effectively inhibit α-glucosidase activity and reduce blood sugar levels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
Ganoderol B is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes help to increase the solubility of ganoderol B, facilitating its excretion from the body. Additionally, ganoderol B has been shown to influence metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, ganoderol B is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that ganoderol B can accumulate in the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its binding to plasma proteins, which helps to maintain its stability and prolong its half-life in the body .
Subcellular Localization
Ganoderol B is localized to specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the cytoplasm and nucleus of cells, where it interacts with the androgen receptor and other biomolecules . The subcellular localization of ganoderol B is influenced by post-translational modifications and targeting signals that direct it to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
準備方法
合成ルートと反応条件
ガノデロールBは、一連の抽出と精製の手順を通じて、霊芝の菌体から分離することができます。このプロセスは通常、次のような手順が含まれます。
抽出: 菌体は乾燥させて細かく粉砕します。次に、粉末をクロロホルムまたはエタノールを使用して溶媒抽出にかけ、粗抽出物を取得します。
精製: 粗抽出物はさらに、シリカゲルカラムクロマトグラフィーと高速液体クロマトグラフィー(HPLC)を使用して精製されます。 .
工業生産方法
This compoundの工業生産には、霊芝菌糸体の沈水発酵が含まれます。この方法により、生物活性化合物を大規模に生産することができます。菌糸体は制御された環境で培養され、発酵ブロスは溶媒を使用して抽出されます。 次に、粗抽出物は高速逆流クロマトグラフィーなどの技術を使用して精製され、高純度のthis compoundが得られます .
化学反応の分析
反応の種類
ガノデロールBは、次のようなさまざまな化学反応を受けます。
酸化: this compoundは酸化されて、ガノデル酸を形成することができます。ガノデル酸は、別のグループの生物活性トリテルペンです。
還元: 還元反応は、this compoundの官能基を修飾することができ、その生物活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主な生成物
ガノデル酸: 酸化反応によって形成されます。
修飾されたトリテルペン: 還元反応と置換反応によって生じ、生物活性が強化された新しい化合物につながる可能性があります
科学研究の応用
類似化合物との比較
Ganoderol B is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderol A: Another triterpenoid from Ganoderma lucidum with similar but distinct bioactivities.
Ganoderic Acids: A group of triterpenoids with varying structures and pharmacological properties.
Ganodermanontriol: A triterpenoid with notable anti-inflammatory and antioxidant activities
Ganoderol B stands out due to its potent α-glucosidase inhibitory activity and anti-androgenic effects, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045683 | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-96-1 | |
| Record name | Ganoderol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODEROL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


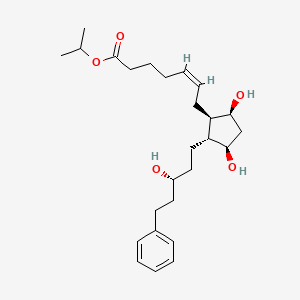
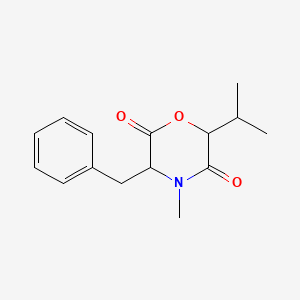
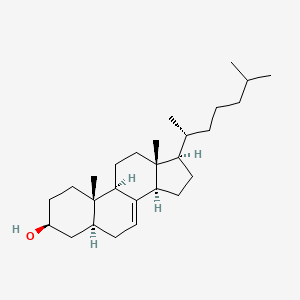


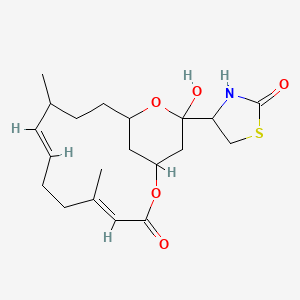
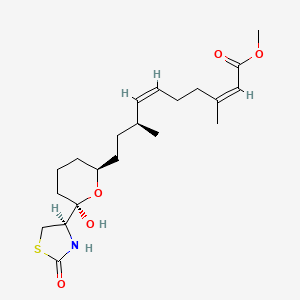
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
